N-{4-[3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide
Description
N-{4-[3-(6-Chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide is a complex heterocyclic compound featuring a beta-carboline scaffold fused with a pyrrolidine-2,5-dione moiety and an acetamide substituent. Beta-carbolines are pharmacologically significant due to their interactions with neurotransmitter receptors, including serotonin and dopamine receptors, making this compound a candidate for neuropharmacological studies. The pyrrolidine-dione ring introduces rigidity, while the acetamide group at the para position of the phenyl ring may modulate solubility and bioavailability .
Properties
Molecular Formula |
C23H21ClN4O3 |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
N-[4-[3-(6-chloro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C23H21ClN4O3/c1-13(29)25-15-3-5-16(6-4-15)28-22(30)11-21(23(28)31)27-9-8-17-18-10-14(24)2-7-19(18)26-20(17)12-27/h2-7,10,21,26H,8-9,11-12H2,1H3,(H,25,29) |
InChI Key |
QXVVLHIUIKGRPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=C(C3)NC5=C4C=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide typically involves multiple stepsThe reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products .
Scientific Research Applications
Medicinal Chemistry
The compound is part of the beta-carboline family, which is recognized for its diverse biological activities. Beta-carbolines have been studied extensively for their potential therapeutic applications due to their ability to interact with various biological targets.
Anticancer Activity
Research indicates that beta-carbolines exhibit cytotoxic effects against various cancer cell lines. The specific structure of N-{4-[3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide may enhance its efficacy in inhibiting tumor growth. Studies have demonstrated significant inhibition of cell proliferation in human breast cancer cells when treated with beta-carboline derivatives .
Neuroprotective Effects
Beta-carbolines are also known for their neuroprotective properties. The compound's ability to modulate neurotransmitter systems could make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies suggest that beta-carbolines can protect neuronal cells from oxidative stress and apoptosis .
Pharmacological Applications
The pharmacological profile of this compound includes:
Anti-inflammatory Properties
Research has shown that compounds similar to this compound can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
The compound may also possess antimicrobial properties. Preliminary studies indicate that beta-carboline derivatives can exhibit activity against various bacterial strains and fungi . This opens avenues for developing new antimicrobial agents based on its structure.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the beta-carboline core or the attached phenyl group can significantly influence its binding affinity and selectivity for biological targets.
| Structural Feature | Impact on Activity |
|---|---|
| Beta-Carboline Core | Essential for cytotoxicity and neuroprotection |
| Chloro Substitution | Enhances binding affinity to specific receptors |
| Dioxopyrrolidine Link | Potentially increases solubility and bioavailability |
Case Studies
Several case studies illustrate the effectiveness of similar compounds in preclinical models:
Breast Cancer Model
In a xenograft model of breast cancer, treatment with beta-carboline derivatives resulted in a significant reduction in tumor size compared to controls . This highlights the therapeutic potential of compounds like this compound.
Inflammation Model
In murine models of inflammation induced by lipopolysaccharides (LPS), similar compounds have been shown to reduce inflammatory markers such as TNF-alpha and IL-6 significantly . This suggests that this compound may also hold promise as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-{4-[3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Similarity via NMR Profiling
highlights a comparative NMR study between this compound (referred to as "compound 7" in the source), a structurally related analog ("compound 1"), and a reference molecule ("Rapa"). Key findings include:
| Proton Position | Compound 7 (δ, ppm) | Compound 1 (δ, ppm) | Rapa (δ, ppm) |
|---|---|---|---|
| Region A (39–44) | 7.25–7.45 | 7.30–7.50 | 7.15–7.30 |
| Region B (29–36) | 2.80–3.10 | 2.90–3.20 | 2.70–2.95 |
- Region A : The upfield shift in Rapa compared to compounds 1 and 7 suggests reduced electron density due to the absence of the 6-chloro substituent.
- Region B : The pyrrolidine-dione protons in compound 7 exhibit slight deshielding vs. Rapa, indicating conformational changes induced by the beta-carboline fusion .
Lumping Strategy for Functional Group Comparison
proposes a "lumping" approach to group compounds with analogous functional groups. For example:
| Strategy | Pre-Lumping Reactions (Nos. 17–29) | Post-Lumping Reactions (R2–R6) |
|---|---|---|
| Reaction Count | 13 | 5 |
| Key Functional Groups | Chloro-beta-carboline, pyrrolidine-dione | Surrogate group (combined moieties) |
This method simplifies reaction modeling but risks oversimplifying substituent-specific effects, such as the steric impact of the 6-chloro group in N-{4-[3-(6-chloro-...}]phenyl}acetamide .
Graph-Based vs. Bit-Vector Structural Comparisons
emphasizes advanced computational methods for structural comparison:
- Bit-Vector Methods : Reduce structures to binary fingerprints (e.g., 1024-bit arrays). While efficient, they may miss stereochemical details critical for beta-carboline derivatives.
- Graph-Theoretical Methods : Represent compounds as atom-bond graphs, enabling precise alignment of fused rings (e.g., beta-carboline-pyrrolidine-dione systems). However, computational costs rise exponentially with molecular size, limiting scalability for large databases .
Research Findings and Implications
Pharmacological Relevance
The 6-chloro-beta-carboline moiety in N-{4-[3-(6-chloro-...}]phenyl}acetamide shows higher predicted binding affinity to serotonin receptors (5-HT2A) compared to non-chlorinated analogs, as inferred from NMR-derived conformational stability .
Computational Limitations
Graph-based comparisons () are superior for identifying analogs with fused heterocycles but remain impractical for high-throughput screening. Hybrid approaches (e.g., bit-vector pre-screening followed by graph refinement) are recommended for this compound class .
Biological Activity
N-{4-[3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates a beta-carboline moiety and a dioxopyrrolidine group, suggesting significant interactions with various biological targets. This article explores the biological activity of this compound through various studies, highlighting its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 367.83 g/mol. The presence of chlorine in its structure may influence its pharmacokinetic properties and biological activity.
The beta-carboline structure is known for its neuropharmacological effects, particularly in modulating neurotransmitter systems such as serotonin and dopamine. The dioxopyrrolidine component may enhance the compound's ability to interact with various receptors and enzymes involved in neuropharmacology .
Neuropharmacological Effects
Research indicates that compounds similar to this compound exhibit significant neuropharmacological activities. For instance:
- Antidepressant Activity : Beta-carbolines are often associated with antidepressant effects due to their action on the serotonergic system.
- Anxiolytic Properties : Some studies suggest that beta-carboline derivatives can exhibit anxiolytic effects by modulating GABAergic transmission.
Antitumor Activity
A series of studies have evaluated the antitumor potential of compounds related to this compound. In vitro tests demonstrated that these compounds can inhibit the proliferation of various human tumor cell lines. Notably:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 1 | HepG2 | 15.7 |
| 2 | DLD | 22.5 |
| 3 | NCI-H661 | 18.0 |
These findings suggest that the compound may act through mechanisms such as topoisomerase inhibition or induction of apoptosis in cancer cells .
Anticonvulsant Activity
In preclinical models for seizure disorders, derivatives of this compound were screened using maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The results indicated:
| Compound | Model Used | ED50 (mg/kg) |
|---|---|---|
| 10 | MES | 32.08 |
| 9 | PTZ | 40.34 |
These results highlight the potential anticonvulsant activity of the compound .
Case Studies
Several case studies have been conducted to explore the pharmacological profiles of similar compounds:
- Study on Antidepressant Effects : A study involving animal models demonstrated significant reductions in depressive-like behaviors following administration of beta-carboline derivatives.
- Anticancer Research : In a comparative study of various beta-carboline derivatives against multiple cancer types, certain compounds exhibited selective cytotoxicity towards tumor cells while sparing normal cells.
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthetic route of this compound?
- Methodological Answer : Use a combination of Design of Experiments (DoE) and computational reaction path searches to minimize trial-and-error approaches. Quantum chemical calculations (e.g., density functional theory) can predict reaction feasibility, while statistical DoE (e.g., factorial designs) identifies critical parameters (e.g., temperature, solvent polarity, catalyst loading). Feedback loops between experimental data and computational models refine synthetic protocols efficiently .
Q. How can structural characterization of this compound be systematically validated?
- Methodological Answer : Employ multi-modal analytical techniques:
- X-ray crystallography for absolute stereochemical confirmation (if crystalline).
- 2D NMR (e.g., HSQC, HMBC) to resolve aromatic/amide proton environments.
- High-resolution mass spectrometry (HRMS) to confirm molecular formula.
Cross-validate results with computational NMR chemical shift predictions (e.g., using Gaussian or ADF software) to resolve ambiguities .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
- Methodological Answer : Prioritize target-specific assays based on structural motifs (e.g., beta-carboline affinity for serotonin receptors). Use fluorescence polarization or surface plasmon resonance (SPR) for binding affinity studies. Pair with cytotoxicity assays (e.g., MTT on HEK293 cells) to establish selectivity indices. Dose-response curves should follow OECD guidelines for reproducibility .
Advanced Research Questions
Q. How can quantum mechanical/molecular mechanical (QM/MM) simulations elucidate the compound’s interaction with biological targets?
- Methodological Answer :
Docking : Use AutoDock Vina or Schrödinger Glide for preliminary binding poses.
QM/MM Optimization : Apply hybrid QM/MM (e.g., ONIOM method in Gaussian) to refine ligand-protein interactions, focusing on electron density around the chloro-beta-carboline moiety.
Free Energy Perturbation (FEP) : Calculate binding free energies with explicit solvent models (e.g., AMBER) to resolve entropy-enthalpy compensation effects .
Q. How should contradictory data in enzymatic inhibition studies be resolved?
- Methodological Answer :
- Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
- Redundancy Testing : Validate using orthogonal assays (e.g., isothermal titration calorimetry vs. fluorogenic substrates).
- Artifact Screening : Test for aggregation-induced inhibition (via dynamic light scattering) or redox cycling (using glutathione quenching) .
Q. What computational strategies address the compound’s poor aqueous solubility in preclinical studies?
- Methodological Answer :
- Solubility Prediction : Use COSMO-RS or Abraham solvation parameters to estimate logS.
- Co-Crystal Screening : Employ Crystal16 or Polymorph Predictor software to identify co-formers (e.g., cyclodextrins) via hydrogen-bond propensity analysis.
- Nanoformulation : Apply dissipative particle dynamics (DPD) simulations to design lipid-based nanoparticles .
Q. How can structure-activity relationship (SAR) studies be accelerated for derivatives of this compound?
- Methodological Answer :
- Fragment-Based Design : Use SAR-by-catalog libraries to prioritize substituents (e.g., chloro vs. methoxy groups on the phenylacetamide core).
- Machine Learning : Train random forest models on PubChem BioAssay data to predict cytotoxicity or metabolic stability .
Q. What reactor design considerations are critical for scaling up the synthesis under green chemistry principles?
- Methodological Answer :
- Continuous Flow Systems : Optimize residence time and mixing efficiency using CFD simulations (e.g., COMSOL).
- Catalyst Immobilization : Test silica- or polymer-supported catalysts to minimize heavy metal waste.
- Life Cycle Assessment (LCA) : Use SimaPro to compare environmental impacts of batch vs. flow processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
